molecular formula C8H8S B1596441 2,3-Dihydrobenzo[b]thiophene CAS No. 4565-32-6

2,3-Dihydrobenzo[b]thiophene

Cat. No.: B1596441
CAS No.: 4565-32-6
M. Wt: 136.22 g/mol
InChI Key: YJUFGFXVASPYFQ-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b]thiophene, also known as 1-Thiaindan, is an organic compound with the molecular formula C8H8S. It is a sulfur-containing heterocycle that is structurally related to benzothiophene. This compound is of significant interest due to its presence in various natural products and its applications in medicinal chemistry and materials science .

Future Directions

One paper discusses the efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation . This suggests that the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance due to their diverse applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydrobenzo[b]thiophene can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptophenylacetic acid under acidic conditions. Another method includes the reaction of 2-bromothiophenol with ethylene in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of benzothiophene. This process involves the use of a rhodium catalyst under high pressure and temperature conditions to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzothiophene.

    Substitution: Functionalized derivatives of this compound.

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzo[b]thiophene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, as an inhibitor of tumor necrosis factor-α converting enzyme, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation . The exact pathways and molecular interactions can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Benzothiophene: Structurally similar but lacks the saturated ring present in 2,3-Dihydrobenzo[b]thiophene.

    Thiophene: A simpler sulfur-containing heterocycle without the fused benzene ring.

    Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.

Uniqueness: this compound is unique due to its partially saturated ring, which imparts different chemical reactivity and physical properties compared to fully aromatic compounds like benzothiophene and dibenzothiophene . This structural feature allows for a broader range of chemical modifications and applications.

Properties

IUPAC Name

2,3-dihydro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUFGFXVASPYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963412
Record name 2,3-Dihydro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4565-32-6
Record name 2,3-Dihydrobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4565-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene, 2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004565326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The dihydrobenzothiophenes are prepared as depicted in Chart D. A solution of a formula LX benzothiophene in water is stirred with excess sodium amalgam (NaHg) for 24 hr. After workup there is obtained the corresponding Formula LXI dihydrobenzothiophene. (See, e.g., D. T. Witiak, et al., J. Med. Chem. 14, 754 (1971).)
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Synthesis routes and methods II

Procedure details

A solution of 22.3 g (132 mmole) of the product of Part (ii) in 200 ml tetrahydrofuran was added dropwise with stirring to a mixture of 5.81 g (145 mmole) lithium aluminum hydride (95%) in 400 ml dry ethyl ether, at a rate sufficient to maintain gentle reflux. Refluxing was continued for 30 minutes. The mixture was cooled in ice and quenched by cautious addition of 6 ml water followed by 6 ml 15% (w/v) sodium hydroxide and 18 ml water. The resulting mixture was filtered, the organic phase washed with brine, dried (Na2SO4) and evaporated to provide a yellow oil which was distilled to yield 10.4 g (58%) product, b.p. 129°-131° C. The structure was verified by 1H-NMR spectroscopy.
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22.3 g
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400 mL
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Yield
58%

Synthesis routes and methods III

Procedure details

A suspension of 2,3-dihydro-benzo[b]thiophene 1,1-dioxide (5.06 g, 30.08 mmol) in diethyl ether (150 mL) was added to a suspension of lithium aluminum hydride (10.27 g, 270.27 mmol) in diethyl ether (150 mL) at 25° C. After this time it was heated to reflux for 4 h (caution: if heating is too rapid it can exotherm rapidly and cause loss of material through the reflux condenser). It was then cooled to 0° C. in an ice bath and water (50 mL) was added very slowly. The resulting material was dissolved in 4 M aqueous hydrochloric acid (1 L). The aqueous layer was then extracted with diethyl ether (3×200 mL). The organic layers were combined and dried over magnesium sulfate, filtered and concentrated in vacuo. The material was purified by passing it through a plug of silica gel using pentane as the solvent to afford 2,3-dihydro-benzo[b]thiophene (1.88 g, 46%) as a clear colorless oil.
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5.06 g
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150 mL
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150 mL
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50 mL
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1 L
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Synthesis routes and methods IV

Procedure details

Trifluoroacetic acid (5.2 mL) was slowly added to the mixture of benzothiophene (1 g, 7.45 mmol) and triethylsilane (3.6 mL, 22.35 mmol) with heating under reflux at 50° C. for 125 hours. After cooling to 0° C., the reaction was quenched by addition of aq. saturated NH4Cl solution. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography to provide the intermediate 112 (415 mg, 41%).
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5.2 mL
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1 g
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3.6 mL
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Yield
41%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzo[b]thiophene
Reactant of Route 2
2,3-Dihydrobenzo[b]thiophene
Reactant of Route 3
2,3-Dihydrobenzo[b]thiophene
Reactant of Route 4
2,3-Dihydrobenzo[b]thiophene
Reactant of Route 5
2,3-Dihydrobenzo[b]thiophene
Reactant of Route 6
2,3-Dihydrobenzo[b]thiophene

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